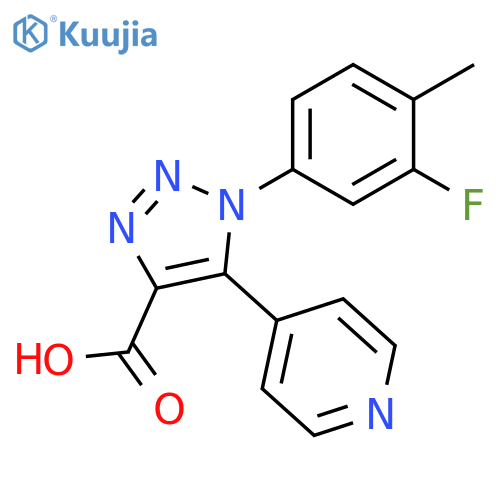Cas no 1326942-07-7 (1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid)
1-(3-フルオロ-4-メチルフェニル)-5-ピリジン-4-イル-1H-1,2,3-トリアゾール-4-カルボン酸は、高度に機能化された1,2,3-トリアゾール骨格を有する有機化合物です。この化合物は、フッ素原子とピリジン環を併せ持つ特異な構造が特徴で、医薬品中間体や生物活性分子の開発において重要な役割を果たします。カルボキシル基を有することから、さらなる誘導体化が可能であり、創薬研究における多様な応用が期待されます。特に、フッ素原子の導入により代謝安定性が向上し、ピリジン環の存在が分子間相互作用を強化する点が、この化合物の主な利点です。

1326942-07-7 structure
商品名:1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
CAS番号:1326942-07-7
MF:C15H11FN4O2
メガワット:298.271846055985
CID:4588542
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(3-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-fluoro-4-methylphenyl)-5-(4-pyridinyl)-
- 1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
-
- インチ: 1S/C15H11FN4O2/c1-9-2-3-11(8-12(9)16)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22)
- InChIKey: PDYZKOBHDLGFSJ-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C)C(F)=C2)C(C2C=CN=CC=2)=C(C(O)=O)N=N1
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | BS-5377-100MG |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| TRC | B438143-50mg |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | 50mg |
$ 230.00 | 2022-04-02 | ||
| TRC | B438143-10mg |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | 10mg |
$ 70.00 | 2022-04-02 | ||
| Key Organics Ltd | BS-5377-10MG |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | BS-5377-50MG |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | BS-5377-20MG |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | >90% | 20mg |
£76.00 | 2023-04-20 | |
| TRC | B438143-100mg |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | 100mg |
$ 365.00 | 2022-04-02 | ||
| Key Organics Ltd | BS-5377-1MG |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | BS-5377-5MG |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | >90% | 5mg |
£46.00 | 2025-02-09 |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
1326942-07-7 (1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid) 関連製品
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
